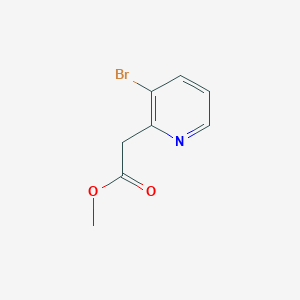
1-(4-Cyanobenzyl)azetidin-3-carbonsäure
Übersicht
Beschreibung
1-(4-Cyanobenzyl)azetidine-3-carboxylic acid is a synthetic organic compound with the molecular formula C12H12N2O2 It features an azetidine ring, a four-membered nitrogen-containing heterocycle, which is known for its significant ring strain and unique reactivity
Wissenschaftliche Forschungsanwendungen
1-(4-Cyanobenzyl)azetidine-3-carboxylic acid has a wide range of applications in scientific research, including:
Chemistry: The compound is used as a building block in the synthesis of complex organic molecules and heterocyclic compounds. Its unique reactivity makes it valuable in developing new synthetic methodologies.
Biology: In biological research, the compound is studied for its potential as a bioactive molecule. It can be used in the design of enzyme inhibitors, receptor ligands, and other biologically relevant compounds.
Medicine: The compound’s structural features make it a candidate for drug development. It is explored for its potential therapeutic applications, including as an antimicrobial, antiviral, or anticancer agent.
Industry: In industrial applications, 1-(4-Cyanobenzyl)azetidine-3-carboxylic acid is used in the production of specialty chemicals, polymers, and materials with specific properties.
Vorbereitungsmethoden
The synthesis of 1-(4-Cyanobenzyl)azetidine-3-carboxylic acid typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Azetidine Ring: The azetidine ring can be synthesized through the cyclization of appropriate precursors, such as amino alcohols or halogenated amines, under basic conditions.
Introduction of the Cyanobenzyl Group: The cyanobenzyl group can be introduced via nucleophilic substitution reactions, where a suitable benzyl halide reacts with the azetidine ring.
Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of catalysts and specific reaction conditions to streamline the process.
Analyse Chemischer Reaktionen
1-(4-Cyanobenzyl)azetidine-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of the cyanobenzyl group to an amine.
Substitution: The azetidine ring can undergo nucleophilic substitution reactions, where nucleophiles replace the existing substituents on the ring.
Ring-Opening Reactions: Due to the ring strain, the azetidine ring can be opened under acidic or basic conditions, leading to the formation of linear or branched products.
Common reagents and conditions used in these reactions include strong acids or bases, organic solvents, and specific temperature and pressure conditions to facilitate the desired transformations.
Wirkmechanismus
The mechanism of action of 1-(4-Cyanobenzyl)azetidine-3-carboxylic acid depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes, receptors, or nucleic acids. The azetidine ring’s ring strain and the presence of functional groups allow it to form covalent or non-covalent interactions with these targets, modulating their activity and leading to the desired biological effects. The exact pathways involved can vary based on the specific context and target.
Vergleich Mit ähnlichen Verbindungen
1-(4-Cyanobenzyl)azetidine-3-carboxylic acid can be compared with other azetidine derivatives and similar heterocyclic compounds. Some similar compounds include:
Azetidine-2-carboxylic acid: Another azetidine derivative with a carboxylic acid group, but lacking the cyanobenzyl group.
1-Benzylazetidine-3-carboxylic acid: Similar structure but with a benzyl group instead of a cyanobenzyl group.
Azetidine-3-carboxylic acid: A simpler azetidine derivative with only a carboxylic acid group.
The uniqueness of 1-(4-Cyanobenzyl)azetidine-3-carboxylic acid lies in the combination of the azetidine ring, cyanobenzyl group, and carboxylic acid group, which imparts distinct chemical and biological properties.
Eigenschaften
IUPAC Name |
1-[(4-cyanophenyl)methyl]azetidine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O2/c13-5-9-1-3-10(4-2-9)6-14-7-11(8-14)12(15)16/h1-4,11H,6-8H2,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANRTVWAZQXYUEP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1CC2=CC=C(C=C2)C#N)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![2-Benzyl-2,7-diazaspiro[4.5]decane hydrochloride](/img/structure/B1456790.png)













